(4-Cyclopropyloxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Cyclopropyloxan-4-yl)methanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bidentate Chelation-Controlled Asymmetric Synthesis
A study by Jung et al. (2000) utilized a chiral auxiliary closely related to (4-Cyclopropyloxan-4-yl)methanol for the asymmetric synthesis of α-hydroxy esters. This work highlights the compound's role in facilitating stereocontrolled organic synthesis, emphasizing its utility in preparing chiral molecules (Jung, Ho, & Kim, 2000).
Methanol Dehydrogenase Catalysis
Keltjens et al. (2014) discussed the enzymatic process involving methanol dehydrogenase (MDH) in methylotrophic bacteria, where this compound could theoretically serve as a substrate in the metabolic pathway for methanol oxidation. This research elucidates the role of specific metal ions in enhancing the catalytic efficiency of MDH enzymes (Keltjens, Pol, Reimann, & Camp, 2014).
Palladium-Catalyzed Synthesis
Gabriele et al. (2000) reported on the palladium-catalyzed synthesis involving structures similar to this compound, showcasing the compound's potential in facilitating complex organic reactions. This work provides insight into its applicability in the development of new synthetic methodologies (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
Hydroxylation/Halocyclization Reactions
Mothe et al. (2011) explored the utility of cyclopropyl methanols in hydroxylation/halocyclization reactions, indicating the potential of this compound in generating halohydrofurans. This research underscores its significance in synthetic chemistry, particularly in the construction of complex molecular architectures (Mothe, Kothandaraman, Rao, & Chan, 2011).
Methanol Auxotrophy in Escherichia coli
Chen et al. (2018) engineered Escherichia coli to utilize methanol, potentially including this compound, as a carbon source for growth and production. This innovative approach demonstrates the compound's relevance in biotechnological applications, especially in sustainable chemical production (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).
Properties
IUPAC Name |
(4-cyclopropyloxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWVQSKDXCLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.